B1574749 Myrcludex B

Myrcludex B

Cat. No. B1574749
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrcludex B is an experimental drug for the treatment of hepatitis B and D. The hepatitis B virus uses its surface lipopeptide pre-S1 for docking to mature liver cells via their sodium/bile acid cotransporter (NTCP) and subsequently entering the cells. Myrcludex B is a synthetic N-acylated pre-S1 that can also dock to NTCP, blocking the virus's entry mechanism.

Scientific Research Applications

1. Hepatitis B and D Virus Entry Inhibition

Myrcludex B, a 47 amino acid peptide, has demonstrated efficacy in blocking the entry of hepatitis B and D viruses (HBV and HDV) into hepatocytes. This inhibition was initially observed in vitro and animal models and later translated into human applications. Clinical studies have shown that Myrcludex B is well-tolerated in humans, with its pharmacokinetic properties aligning with a 2-compartment target-mediated drug disposition model. This discovery is pivotal for planning further multiple-dose efficacy trials in patients with HBV and HDV (Blank et al., 2016).

2. Clinical Application in Chronic Hepatitis D

In a phase Ib/IIa study, Myrcludex B demonstrated a significant impact on HDV RNA serum levels and induced ALT normalization in chronic hepatitis D patients. The drug's synergistic antiviral effects on HDV RNA and HBV DNA, especially in combination with pegylated interferon alpha, suggested a potential benefit in treating chronic hepatitis D patients (Bogomolov et al., 2016).

3. Role in Inhibiting HBV Replication

Myrcludex B has been identified as an important player in inhibiting HBV replication. It inactivates the HBV and HDV receptors and competes with HBV for the sodium-taurocholate co-transporting polypeptide, playing a crucial role in blocking HBV infection in hepatocytes and participating in HBV transcriptional suppression. This makes it a potential drug for phase III clinical trials (Cheng et al., 2021).

4. Prevention of Intrahepatic Virus Spreading

Myrcludex B has shown efficacy in preventing viral spreading from initially infected human hepatocytes. In a study using humanized mice previously infected with HBV, Myrcludex B efficiently blocked HBV dissemination and hindered the amplification of the cccDNA pool in initially infected hepatocytes. This suggests a potential application in combination with current HBV drugs to improve treatment outcomes (Volz et al., 2013).

5. Oral Administration and Long-Term Storage

A study focused on developing a liposomal formulation for oral administration of Myrcludex B showed that the formulation led to a substantial enhancement of liver uptake of the drug in rats. This advancement in the delivery method of Myrcludex B opens up possibilities for more effective and convenient administration of the drug (Uhl et al., 2016).

6. Mechanistic Insights into NTCP Inhibition

Research has provided mechanistic insights into how Myrcludex B inhibits NTCP-mediated bile acid transport. This understanding is crucial for comprehending the dual effects of Myrcludex B on viral infection and bile salt transport, which has implications for its use in treating HBV/HDV infections (Donkers et al., 2019).

properties

Product Name

Myrcludex B

Myrcludex B is studied for the treatment of HDV.

boiling_point

N/A

melting_point

N/A

sequence

Myristoyl-GTNLSVPNPLGFFPDHQLDPAFGANSNNPDWDFNPNKDHWPEANKVG

source

Synthetic

storage

−20°C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.